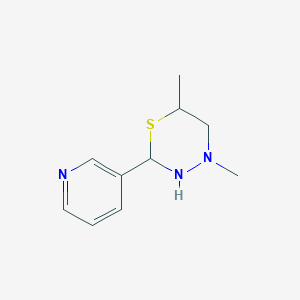
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane, also known as DMTD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DMTD is a member of the thiadiazinane family, which is known for its diverse biological activities. In
作用機序
The mechanism of action of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is not fully understood, but it is believed to be related to its ability to interact with various cellular targets. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
生化学的および生理学的効果
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can reduce tumor growth and improve glucose tolerance in animal models.
実験室実験の利点と制限
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several advantages for lab experiments, including its high purity and stability. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane. One area of interest is the development of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane and its interactions with cellular targets. Another area of interest is the development of new synthesis methods for 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane that can improve its yield and purity. Finally, more research is needed to explore the potential applications of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane in other scientific fields, such as materials science and catalysis.
Conclusion:
In conclusion, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several advantages for lab experiments, including its high purity and stability. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several potential applications in the development of new drugs for the treatment of cancer and other diseases. Future research on 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane will undoubtedly lead to new discoveries and applications in a variety of scientific fields.
合成法
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can be synthesized using a variety of methods, including the reaction of 3-amino-4,6-dimethylpyridine with thiosemicarbazide in the presence of a catalyst. Another method involves the reaction of 3,5-dimethylpyridine-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base. These methods have been optimized to produce high yields of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane with high purity.
科学的研究の応用
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main applications of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is its use as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
CAS番号 |
15620-54-9 |
|---|---|
製品名 |
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane |
分子式 |
C10H15N3S |
分子量 |
209.31 g/mol |
IUPAC名 |
4,6-dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane |
InChI |
InChI=1S/C10H15N3S/c1-8-7-13(2)12-10(14-8)9-4-3-5-11-6-9/h3-6,8,10,12H,7H2,1-2H3 |
InChIキー |
YKXSEPONKJVBCQ-UHFFFAOYSA-N |
SMILES |
CC1CN(NC(S1)C2=CN=CC=C2)C |
正規SMILES |
CC1CN(NC(S1)C2=CN=CC=C2)C |
同義語 |
3,4,5,6-Tetrahydro-4,6-dimethyl-2-(3-pyridinyl)-2H-1,3,4-thiadiazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



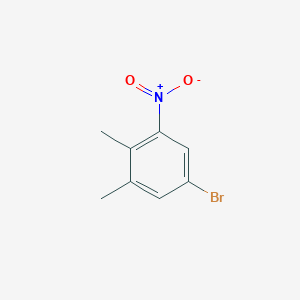


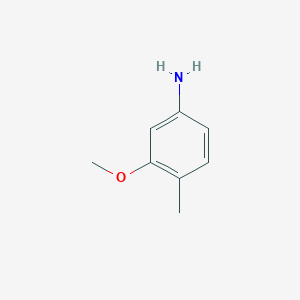
![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
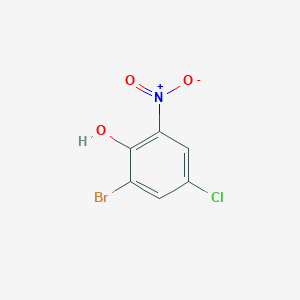

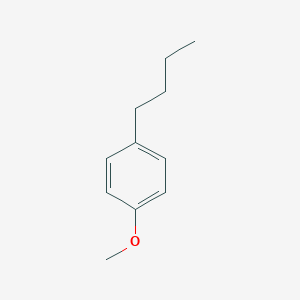
![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)
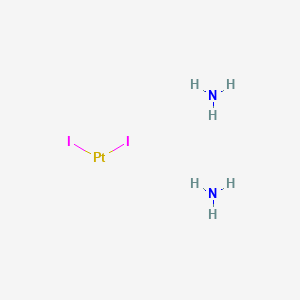


![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)
